Compound Description: Tofacitinib is an oral Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis. []
Relevance: While Tofacitinib does not directly share the core structure of 3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide, the paper discussing this compound focuses on modifying the 3-aminopiperidine linker present in tofacitinib to achieve JAK1 selectivity. [] This suggests that exploring modifications around similar linker regions in 3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide could be relevant for modulating its biological activity.
PF-04965842
Compound Description: PF-04965842 is a selective JAK1 inhibitor identified through structural modifications of tofacitinib. This compound exhibits nanomolar potency in a human whole blood assay and showed efficacy in a rat adjuvant-induced arthritis model. []
Relevance: Similar to tofacitinib, PF-04965842 highlights the impact of structural modifications on biological activity, particularly in achieving JAK1 selectivity. [] Although the core structure differs from 3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide, the principles of structure-activity relationship exploration through modifications are relevant.
Compound Description: This compound was unexpectedly synthesized via ring closure of a hydrazinecarbothioamide precursor. It displays antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
Relevance: This compound shares the benzenesulfonamide moiety with 3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide. Additionally, both compounds contain heterocyclic rings, highlighting a potential structure-activity relationship between these classes. [] Investigating the impact of various heterocyclic substitutions on the activity of the target compound could be relevant.
Compound Description: This compound, synthesized unintentionally while attempting to develop copper corrosion inhibitors, exhibits promising theoretical potential for this application. []
Relevance: Sharing the benzenesulfonamide core and a triazole ring with 3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide, this compound underscores the potential for diverse applications within this chemical class. [] It emphasizes the importance of exploring different biological activities of the target compound.
Compound Description: This series of compounds, incorporating 1,4-dihydropyridine, sulfanilamide, and quinazolinone moieties, exhibits promising antiulcer activity comparable to ranitidine. []
Relevance: Although structurally diverse from 3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide, this series highlights the significant impact of combining different pharmacophores on biological activity. [] Exploring the incorporation of dihydropyridine or quinazolinone moieties within the target compound could lead to interesting pharmacological properties.
Compound Description: LAF237 is a dipeptidyl peptidase IV inhibitor known to delay the degradation of glucagon-like peptide-1 (GLP-1). []
Relevance: While LAF237 differs significantly in structure from 3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide, the paper highlights its synergistic effect with valsartan in improving pancreatic islet cell function. [] Although not directly comparable, this example emphasizes the potential for synergistic effects when combining different therapeutic agents, which could be explored for the target compound.
Compound Description: Valsartan is an antagonist of the angiotensin II type 1 receptor (AT1R) known to reduce the incidence of type 2 diabetes mellitus. []
Relevance: Similar to LAF237, Valsartan, despite its distinct structure from 3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide, is discussed in the context of its synergistic effect with LAF237 on pancreatic islet cell function. [] This emphasizes the potential for exploring combination therapies and synergistic effects with the target compound, even with structurally dissimilar agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.